2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H8BrClF3NO. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including halogenation and amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzamide structure.
2-chloro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an amide group.
2-bromo-4-chloro-5-methylphenyl N-(2-(trifluoromethyl)phenyl)carbamate: Similar in structure but with a carbamate group instead of an amide group.
Uniqueness
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure. This unique combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications .
Properties
CAS No. |
314025-95-1 |
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Molecular Formula |
C14H8BrClF3NO |
Molecular Weight |
378.57 g/mol |
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-10-4-2-1-3-9(10)13(21)20-12-7-8(14(17,18)19)5-6-11(12)16/h1-7H,(H,20,21) |
InChI Key |
CNJXSRLKOQWEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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